molecular formula C19H34O3 B174049 Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate CAS No. 109837-85-6

Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate

Cat. No. B174049
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-QGWXGPBYSA-N
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Description

“Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate” is a chemical compound with the molecular formula C19H34O3 . It contains 55 bonds in total, including 21 non-H bonds, 3 multiple bonds, 15 rotatable bonds, 3 double bonds, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol . It is a 15-lipoxygenase metabolite of linoleic acid produced in endothelial cells, leukocytes, and tumor cells.


Molecular Structure Analysis

The molecule consists of 34 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . The IUPAC name is methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate, and the SMILES string is CCCCCC(O)C=CC=CCCCCCCCC(=O)OC .


Physical And Chemical Properties Analysis

“Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate” is an oil-like substance . It has a molecular weight of 310.47146 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Degradation of Phenylalanine

  • Research shows that methyl 13-hydroxyoctadeca-9,11-dienoate, among other lipids, can degrade amino acids like phenylalanine through a Strecker-type mechanism. This suggests significant Strecker degradation of surrounding amino acids once lipid oxidation occurs (Zamora, Gallardo, & Hidalgo, 2008).

Catalysis with Iron(III) and Copper(II)

  • The compound is transformed by FeCl3 dietherate into epoxy alcohols and chloroepoxides. In contrast, copper(II) trifluoromethanesulphonate efficiently converts it into hydroperoxy dioxolanes and dioxabicycloheptanes (Haynes & Vonwiller, 1990).

Isolation from Bombyx Mori Droppings

  • This compound, among other hydroxy fatty acids, was isolated from Bombyx mori droppings, showcasing its presence in natural sources (Park et al., 2014).

Contribution to Acrylamide Formation

  • Studies indicate that methyl 13-hydroxyoctadeca-9,11-dienoate, along with other lipid derivatives, potentially contributes to acrylamide formation in heated foodstuffs, highlighting its relevance in food chemistry (Zamora & Hidalgo, 2008).

Synthesis of Furanoid Esters

  • The compound is used in the synthesis of furanoid esters from unsaturated fatty esters, illustrating its utility in organic synthesis (Jie & Lam, 1977).

Reactions with Nitrite Ions

  • Research explores its reaction with nitrite ions under acidic conditions, leading to unusual nitrosative breakdown products. This study contributes to understanding lipid oxidation mechanisms (Napolitano et al., 2002).

Chemoenzymatic Synthesis

  • The compound is synthesized using the hydroxynitrile lyase from Hevea brasiliensis, displaying its potential in enzyme-catalyzed reactions (Johnson & Griengl, 1997).

properties

IUPAC Name

methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLLPSSQZSZOA-QGWXGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13(S)-HODE methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Chemin, G Linstrumelle - Synthesis, 1993 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 8 www.thieme-connect.com
JR Benoy - 2019 - ir.vanderbilt.edu
I. Prostaglandin E2 (PGE2) is a cyclic, oxygenated metabolite of arachidonic acid that has been shown to play a role in the pathophysiology of many diseases including arthritis, …
Number of citations: 2 ir.vanderbilt.edu

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